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molecular formula C10H17Br B8331071 1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

Cat. No. B8331071
M. Wt: 217.15 g/mol
InChI Key: TZLKKKQAUXFXST-UHFFFAOYSA-N
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Patent
US04239707

Procedure details

A mixture of 68 g (0.5 mol) 1,5-dimethyl-1,5-cyclooctadiene and 1,6-dimethyl-1,5-cyclooctadiene (ratio 80/20) was boiled under stirring for 1 hour with 500 ml 48% hydrogen bromide and 10 g of AMBERLYST A15 ion-exchange resin. Thereafter, the reaction product was subjected to azeotrope distillation with the aqueous hydrogen bromide solution. The distillate was then extracted with pentane. The pentane layer was treated as described in Example 1a. By fractional distillation under reduced pressure 81 g 1,5-dimethyl-8-bromobicyclo[3,2,1]octane (b.p. 93° C./10 mm Hg) was obtained in 93.3% yield. The purity of the product according to gas-liquid chromatography was more than 98%.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:9][CH2:8][CH:7]=[C:6]([CH3:10])[CH2:5][CH2:4][CH:3]=1.CC1CCC(C)=CCCC=1.[BrH:21]>>[CH3:10][C:6]12[CH:3]([Br:21])[C:2]([CH3:1])([CH2:4][CH2:5]1)[CH2:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
CC1=CCCC(=CCC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCCC=C(CC1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distillation with the aqueous hydrogen bromide solution
EXTRACTION
Type
EXTRACTION
Details
The distillate was then extracted with pentane
ADDITION
Type
ADDITION
Details
The pentane layer was treated
DISTILLATION
Type
DISTILLATION
Details
By fractional distillation under reduced pressure 81 g 1,5-dimethyl-8-bromobicyclo[3,2,1]octane (b.p. 93° C./10 mm Hg)
CUSTOM
Type
CUSTOM
Details
was obtained in 93.3% yield

Outcomes

Product
Name
Type
Smiles
CC12CCCC(CC1)(C2Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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